4-BROMO-N-[4-(DIETHYLAMINO)PHENYL]BENZENE-1-SULFONAMIDE
Overview
Description
4-BROMO-N-[4-(DIETHYLAMINO)PHENYL]BENZENE-1-SULFONAMIDE is an organic compound with the molecular formula C16H19BrN2O2S . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[4-(DIETHYLAMINO)PHENYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 4-bromoaniline with 4-(diethylamino)benzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[4-(DIETHYLAMINO)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The diethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-BROMO-N-[4-(DIETHYLAMINO)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[4-(DIETHYLAMINO)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes that depend on carbonic anhydrase . The diethylamino group enhances its binding affinity and specificity towards the enzyme.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-methylphenyl)benzenesulfonamide
- 4-Bromo-N-(4-aminophenyl)benzenesulfonamide
- 4-Bromo-N-(4-hydroxyphenyl)benzenesulfonamide
Uniqueness
4-BROMO-N-[4-(DIETHYLAMINO)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it particularly effective as an enzyme inhibitor and a versatile building block in organic synthesis.
Properties
IUPAC Name |
4-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2S/c1-3-19(4-2)15-9-7-14(8-10-15)18-22(20,21)16-11-5-13(17)6-12-16/h5-12,18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMSVRQNHUYJKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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